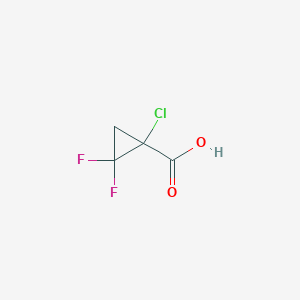

1-Chloro-2,2-difluorocyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-2,2-difluorocyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 2418671-87-9. It has a molecular weight of 156.52 .

Molecular Structure Analysis

The IUPAC name for this compound is this compound. The InChI code for this compound is 1S/C4H3ClF2O2/c5-3(2(8)9)1-4(3,6)7/h1H2,(H,8,9) .Scientific Research Applications

Ethylene Biosynthesis and Plant Growth

1-Aminocyclopropane-1-carboxylic acid (ACC), a closely related compound to 1-Chloro-2,2-difluorocyclopropane-1-carboxylic acid, plays a crucial role as a direct precursor of ethylene in plants. Ethylene is a plant hormone that regulates a wide array of vegetative and developmental processes. Research has shown that ACC is converted into ethylene, impacting plant growth, development, and response to environmental stress. The process involves ACC synthases (ACSs) and ACC oxidases (ACOs), highlighting the enzyme's role in ethylene biosynthesis. Exogenous application of ACC has been used as a proxy for ethylene, demonstrating the compound's significance in plant physiology research (Polko & Kieber, 2019).

Conjugation and Metabolism in Plants

The metabolism of ACC involves its conjugation to various derivatives, including 1-(malonylamino)cyclopropane-1-carboxylic acid, a significant non-volatile metabolite identified in plants. This conjugation process is essential for regulating the levels of ACC and, consequently, ethylene production within plant tissues. Understanding these metabolic pathways is crucial for manipulating plant growth and development, providing insights into agricultural practices aimed at enhancing crop yield and stress resistance (Hoffman, Yang, & McKeon, 1982).

Ethylene-Independent Signaling Role

Recent studies suggest that ACC also has a signaling role independent of ethylene biosynthesis. This role includes influencing plant development and response to environmental cues. The transport and regulation of ACC within plant tissues, as well as its involvement in cell wall signaling and pathogen virulence, underline the complexity of plant hormone signaling networks. Identifying ACC transporters and understanding their function could lead to novel strategies for crop improvement and disease resistance management (Vanderstraeten & Van Der Straeten, 2017).

Enzymatic Activity and Inhibition

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, a derivative of ACC, has been studied for its reactivity and potential as an inhibitor of ACC deaminase, an enzyme involved in ethylene biosynthesis. Understanding the mechanism of inhibition and the stability of such compounds under physiological conditions can provide insights into regulating ethylene production, with implications for agricultural biotechnology and the study of plant-microbe interactions (Liu et al., 2015).

Mechanism of Action

Mode of Action

It’s known that the compound can undergo lipase-catalyzed asymmetric acetylation , which suggests it may interact with enzymes such as lipases in its mode of action.

Biochemical Pathways

The compound’s involvement in lipase-catalyzed reactions suggests it may influence lipid metabolism or other pathways involving lipase enzymes.

Result of Action

Its known involvement in lipase-catalyzed reactions suggests it may have effects on lipid metabolism or other cellular processes involving lipases.

Properties

IUPAC Name |

1-chloro-2,2-difluorocyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF2O2/c5-3(2(8)9)1-4(3,6)7/h1H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXOCSNCMUTQGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2406419.png)

![2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B2406420.png)

![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406422.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2406435.png)

![4-(4-bromophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2406439.png)

![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2406440.png)